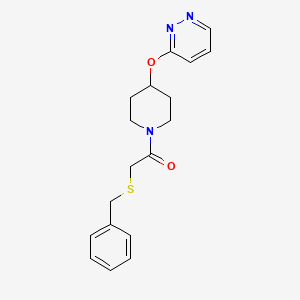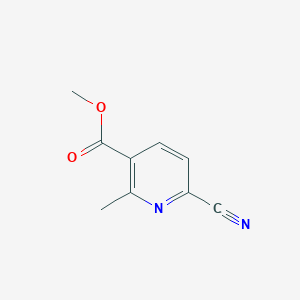
Methyl 6-cyano-2-methylnicotinate
Descripción general
Descripción
“Methyl 6-cyano-2-methylnicotinate” is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is used in research .
Molecular Structure Analysis
The molecular structure of “Methyl 6-cyano-2-methylnicotinate” consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 6-cyano-2-methylnicotinate” has a molecular weight of 176.17 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Pharmaceutical Intermediates :
- Stephen J. Bell et al. (2012) developed a method to synthesize ethyl 6-chloro-5-cyano-2-methylnicotinate, a key intermediate in the preparation of P2Y12 antagonists, which are important in drug development (Bell et al., 2012).
- Similarly, Andersen et al. (2013) described the synthesis of AZD1283, a P2Y12 receptor antagonist, using ethyl 6-chloro-5-cyano-2-methylnicotinate (Andersen et al., 2013).
Organometallic Chemistry and Material Science :
- Verma and Bhojak (2018) explored the use of 2-Hydroxy-6-methylnicotinate in synthesizing metal complexes with potential antibacterial properties (Verma & Bhojak, 2018).
- Razquin-Bobillo et al. (2022) investigated the coordination of 6-methyl-2-oxonicotinate with 3d-metal ions, highlighting its potential in magnetic materials (Razquin-Bobillo et al., 2022).
Biochemical Studies and Potential Therapeutic Uses :
- Eldehna et al. (2015) synthesized certain nicotinic acid hydrazides, including 6-aryl-2-methylnicotinohydrazides, for evaluating their antimycobacterial activity (Eldehna et al., 2015).
- Zolfigol et al. (2013) reported the use of isonicotinic acid in synthesizing pyranopyrazoles, indicating potential biological and pharmaceutical applications (Zolfigol et al., 2013).
Physical Chemistry and Photochemistry :
- Chou et al. (1990) studied methyl 2-hydroxy-6-methylnicotinate for its unique excited-state intramolecular proton-transfer properties, relevant in photochemical applications (Chou et al., 1990).
Environmental and Biological Studies :
- Tinschert et al. (2000) described the biotransformation of 6-methylnicotinate, highlighting its utility in producing hydroxylated heterocyclic carboxylic acid derivatives (Tinschert et al., 2000).
Semiochemicals and Pest Management :
- Teulon et al. (2017) explored the use of methyl isonicotinate as a non-pheromone semiochemical for thrips pest management (Teulon et al., 2017).
Direcciones Futuras
There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions . Therefore, “Methyl 6-cyano-2-methylnicotinate” and similar compounds could potentially have future applications in these areas.
Propiedades
IUPAC Name |
methyl 6-cyano-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-8(9(12)13-2)4-3-7(5-10)11-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKWXXRKGXEUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C#N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-cyano-2-methylnicotinate | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5-[(4-bromophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B2514200.png)
![6-chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B2514202.png)

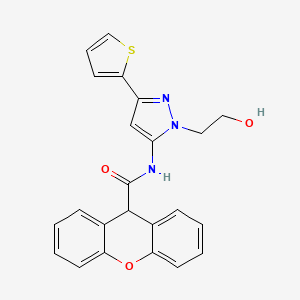
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2514207.png)

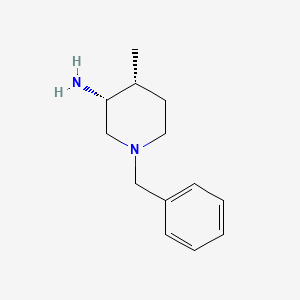
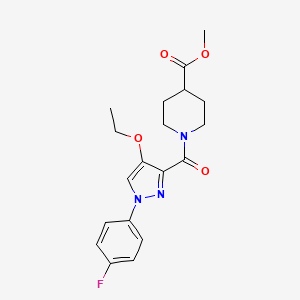


![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2514216.png)
![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2514218.png)
